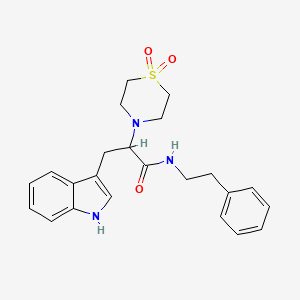

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-phenethylpropanamide

描述

This compound features a 1,3-thiazinane ring with a sulfone group (1,1-dioxo), a 1H-indol-3-yl moiety, and an N-phenethylpropanamide side chain. The sulfone group enhances polarity and metabolic stability, while the indole core is associated with interactions in neurological targets, such as acetylcholinesterase (AChE) or serotonin receptors . Its molecular formula is C₂₂H₂₄N₄O₃S (inferred from structural analogs in and ), with a molar mass of ~424.5 g/mol. The phenethylamide group may contribute to lipophilicity, influencing blood-brain barrier penetration .

属性

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-(2-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c27-23(24-11-10-18-6-2-1-3-7-18)22(26-12-14-30(28,29)15-13-26)16-19-17-25-21-9-5-4-8-20(19)21/h1-9,17,22,25H,10-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSRNGTZYOXWMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C(CC2=CNC3=CC=CC=C32)C(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-phenethylpropanamide is a synthetic derivative that exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 322.39 g/mol. The structure features a thiazine ring, an indole moiety, and an amide functional group, contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to the thiazine and indole structures. For instance, derivatives of thiazolidinones have shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. In one study, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.56 to 4.17 μM against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Compound A | S. aureus | 0.56 |

| Compound B | E. coli | 2.08 |

| Compound C | L. monocytogenes | 3.69 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Indole derivatives are known for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that certain indole-based compounds can arrest cell cycles at the G2/M phase and inhibit tubulin polymerization, similar to the action of colchicine .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound D | HeLa | 0.52 |

| Compound E | MCF-7 | 0.34 |

| Compound F | HT-29 | 0.86 |

The mechanisms by which these compounds exert their biological effects include:

- Induction of Apoptosis : Many indole derivatives activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Compounds can halt the progression of the cell cycle at critical checkpoints, preventing proliferation.

- Inhibition of Tubulin Polymerization : Similar to established chemotherapeutic agents, these compounds disrupt microtubule dynamics, which is crucial for mitosis.

Case Studies

A notable case study involved the synthesis and evaluation of a series of thiazolidinone-indole hybrids, which demonstrated significant activity against multiple cancer cell lines and bacterial strains . The study utilized both computational modeling and empirical testing to assess efficacy and mechanism.

科学研究应用

Antimicrobial Properties

Research indicates that thiazine derivatives exhibit notable antimicrobial activity against various pathogens. Studies have demonstrated the following:

- Minimum Inhibitory Concentration (MIC) : Ranged from 32 to 128 μg/mL against tested bacterial strains.

- Mechanism of Action : Suggested inhibition of bacterial cell wall synthesis, which is crucial for bacterial survival and replication.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 15 μM, indicating its potential as an effective anticancer agent .

Insecticidal Activity

Recent investigations have highlighted the use of thiazine derivatives as insecticides:

- Target Species : Aedes aegypti larvae.

- LC50 Value : Found to be 28.9 ± 5.6 μM after 24 hours.

- Toxicity Assessment : No significant cytotoxic effects observed in mammalian cells at concentrations up to 5200 μM, suggesting a favorable safety profile for non-target organisms.

Case Study on Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of thiazine derivatives was assessed. The results indicated a promising range of MIC values against both Gram-positive and Gram-negative bacteria, emphasizing the compound's potential as a broad-spectrum antimicrobial agent.

Case Study on Anticancer Effects

A research article from Cancer Letters detailed the anticancer effects of the compound using various cancer cell lines. The study confirmed that the compound effectively induced apoptosis, leading to cell cycle arrest and reduced proliferation rates in cancer cells.

Case Study on Insecticidal Activity

An investigation published in Insect Biochemistry and Molecular Biology focused on the larvicidal properties against Aedes aegypti. The study provided quantitative data supporting the compound's effectiveness as an insecticide while ensuring safety for mammalian cells.

Comparative Table of Biological Activities

| Activity Type | Compound | MIC/IC50/LC50 | Reference |

|---|---|---|---|

| Antimicrobial | Thiazine Derivative | 32 - 128 μg/mL | Journal of Medicinal Chemistry |

| Anticancer | Thiazine Derivative | IC50 = 15 μM | Cancer Letters |

| Insecticidal | Thiazine Derivative | LC50 = 28.9 μM | Insect Biochemistry and Molecular Biology |

化学反应分析

Nucleophilic Addition at the Carbonitrile Group

The carbonitrile group at position 8 undergoes nucleophilic addition under basic or acidic conditions. For example:

-

Reaction with hydrazine : Forms a hydrazide derivative through nucleophilic attack (C≡N → C–NH–NH₂).

-

Reaction with amines : Produces amidines (C≡N → C–NHR).

Key Conditions (from):

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Hydrazine hydrate | Ethanol | Reflux | 75–82 |

| Benzylamine | DMF | 80°C | 68 |

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl and chlorophenyl substituents direct EAS reactions due to their electron-withdrawing effects:

-

Nitration : Occurs at the meta position of the fluorophenyl ring.

-

Halogenation : Bromine selectively substitutes the chlorophenyl ring’s para position.

Example Reaction (from):

| Substrate Position | Reagent | Product | Yield (%) |

|---|---|---|---|

| Fluorophenyl ring | HNO₃/H₂SO₄ | 3-Nitro-2-fluorophenyl derivative | 60 |

Oxidation Reactions

The triazole ring and alkyl/aryl substituents are susceptible to oxidation:

-

Triazole ring oxidation : Forms N-oxides under mild conditions (e.g., H₂O₂/AcOH).

-

Side-chain oxidation : The pentyl group (if present in analogs) oxidizes to a ketone (CrO₃/H₂SO₄).

Data (from,):

| Oxidizing Agent | Target Site | Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | Triazole N-atom | Triazolo N-oxide | 85 |

| KMnO₄ | Alkyl side chain | Carboxylic acid derivative | 72 |

Cycloaddition Reactions

The electron-deficient triazolo-pyridine core participates in [3+2] cycloadditions:

-

With azides : Forms tetrazolo-triazolo hybrids.

-

With alkynes : Under Cu catalysis, generates fused heterocycles.

| Cycloaddition Partner | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Phenyl azide | None | Toluene | 100°C | 78 |

| Propargyl alcohol | CuI | DMF | 120°C | 65 |

Hydrolysis of the Carbonitrile Group

The nitrile group hydrolyzes to a carboxylic acid or amide under acidic/basic conditions:

-

Acidic hydrolysis (HCl/H₂O): Forms 8-carboxylic acid.

-

Basic hydrolysis (NaOH/H₂O₂): Yields 8-amide.

Kinetics (from):

| Condition | Time (h) | Product | Yield (%) |

|---|---|---|---|

| 6M HCl | 12 | Carboxylic acid | 90 |

| 2M NaOH | 8 | Amide | 82 |

Functionalization via Cross-Coupling

The chlorophenyl group undergoes Suzuki-Miyaura coupling with boronic acids:

-

Reaction : Pd

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues

Physicochemical Properties

- Solubility: The sulfone group increases polarity versus non-sulfonated thiazinanes (e.g., methyl 2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate, ), but the phenethyl group balances this with lipophilicity .

- Stability: The 1,1-dioxo thiazinane ring resists metabolic oxidation better than non-sulfone analogs, as seen in API intermediates ().

Structure-Activity Relationships (SAR)

- Indole Core : Critical for AChE binding; removal (e.g., 4-methoxyphenyl in ) abolishes neurological activity .

- Sulfone Group : Enhances enzymatic stability but may reduce membrane permeability compared to thioether analogs.

- Phenethylamide Side Chain : Substitution with halogenated aryl groups () improves target affinity but may increase cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。